molecular formula C27H48N4O6 B14293453 Dodecanamide, N-(2-hydroxy-1-(((10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl)amino)carbonyl)propyl)- CAS No. 115627-24-2

Dodecanamide, N-(2-hydroxy-1-(((10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl)amino)carbonyl)propyl)-

Cat. No.: B14293453
CAS No.: 115627-24-2
M. Wt: 524.7 g/mol
InChI Key: LTJTUABPPHTTPQ-PFONDFGASA-N
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Description

Dodecanamide, N-(2-hydroxy-1-(((10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl)amino)carbonyl)propyl)- is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including amide, hydroxyl, and carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecanamide, N-(2-hydroxy-1-(((10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl)amino)carbonyl)propyl)- involves multiple steps. The process typically begins with the preparation of the core dodecanamide structure, followed by the introduction of the hydroxy and carbonyl groups through specific reactions. Common reagents used in these reactions include acyl chlorides, amines, and alcohols. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of catalysts and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Dodecanamide, N-(2-hydroxy-1-(((10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl)amino)carbonyl)propyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Dodecanamide, N-(2-hydroxy-1-(((10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl)amino)carbonyl)propyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets in the body.

    Industry: The compound is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Dodecanamide, N-(2-hydroxy-1-(((10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl)amino)carbonyl)propyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated by the compound’s functional groups, which can form hydrogen bonds and other non-covalent interactions with the target molecules. The pathways involved in these interactions are complex and depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Dodecanamide: A simpler amide compound with similar structural features but lacking the additional functional groups.

    N-(2-hydroxyethyl)dodecanamide: A related compound with a hydroxyethyl group instead of the more complex substituent.

    N-(2-hydroxy-1-((10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl)amino)carbonyl)propyl)-amide: A compound with a similar core structure but different substituents.

Uniqueness

Dodecanamide, N-(2-hydroxy-1-(((10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl)amino)carbonyl)propyl)- is unique due to its combination of functional groups and complex structure. This uniqueness allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a valuable compound in various fields of research.

Properties

CAS No.

115627-24-2

Molecular Formula

C27H48N4O6

Molecular Weight

524.7 g/mol

IUPAC Name

N-[3-hydroxy-1-[[(3Z)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]dodecanamide

InChI

InChI=1S/C27H48N4O6/c1-4-5-6-7-8-9-10-11-12-13-24(35)31-25(20(3)32)27(37)30-22-18-21(33)16-17-28-23(34)15-14-19(2)29-26(22)36/h14-15,19-22,25,32-33H,4-13,16-18H2,1-3H3,(H,28,34)(H,29,36)(H,30,37)(H,31,35)/b15-14-

InChI Key

LTJTUABPPHTTPQ-PFONDFGASA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)/C=C\C(NC1=O)C)O

Canonical SMILES

CCCCCCCCCCCC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O

Origin of Product

United States

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